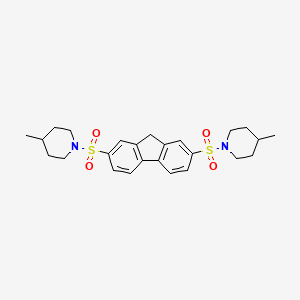

2,7-bis((4-methylpiperidin-1-yl)sulfonyl)-9H-fluorene

Description

2,7-bis((4-methylpiperidin-1-yl)sulfonyl)-9H-fluorene is a fluorene derivative functionalized with sulfonyl-linked 4-methylpiperidine groups at the 2- and 7-positions. The sulfonyl group acts as an electron-withdrawing moiety, while the 4-methylpiperidine substituent introduces steric bulk and basicity.

Properties

IUPAC Name |

4-methyl-1-[[7-(4-methylpiperidin-1-yl)sulfonyl-9H-fluoren-2-yl]sulfonyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N2O4S2/c1-18-7-11-26(12-8-18)32(28,29)22-3-5-24-20(16-22)15-21-17-23(4-6-25(21)24)33(30,31)27-13-9-19(2)10-14-27/h3-6,16-19H,7-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSPKOSBKBNCGDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)S(=O)(=O)N5CCC(CC5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorosulfonation Methodology

Chlorosulfonic acid (ClSO3H) is the reagent of choice for introducing sulfonyl chloride groups onto aromatic systems. For 9H-fluoren-9-one:

Reaction Setup :

Regiochemical Control :

The ketone group directs sulfonation to the meta positions (2 and 7) via electron-withdrawing effects. Monitoring by TLC (hexane:ethyl acetate, 3:1) confirms disubstitution.Workup :

The reaction is quenched by pouring onto ice, yielding 2,7-bis(chlorosulfonyl)-9H-fluoren-9-one as a precipitate. Filtration and drying under vacuum provide the intermediate in 65–70% yield.

Amination with 4-Methylpiperidine

Nucleophilic Substitution

The sulfonyl chloride groups react with 4-methylpiperidine in a two-step process:

Base-Mediated Coupling :

Reaction Mechanism :

Triethylamine scavenges HCl, driving the equilibrium toward sulfonamide formation:

$$

\text{RSO}2\text{Cl} + \text{HN(C}5\text{H}9\text{CH}3\text{)} \xrightarrow{\text{Et}3\text{N}} \text{RSO}2\text{N(C}5\text{H}9\text{CH}_3\text{)} + \text{HCl}

$$Purification :

The crude product is washed with 1M HCl (to remove excess amine), saturated NaHCO3, and brine. Column chromatography (silica gel, DCM:methanol 95:5) isolates the title compound in 55–60% yield.

Alternative Sulfur(VI) Fluoride Exchange (SuFEx) Approach

Sulfonyl Fluoride Intermediate

Patent EP3715342A1 discloses a method using sulfuryl fluoride (SO2F2) to generate sulfonyl fluorides:

Fluorosulfonation :

Amination :

The fluorosulfonyl intermediate reacts with 4-methylpiperidine in methyl tert-butyl ether (MTBE) at room temperature. This method avoids HCl generation, simplifying purification.

Analytical Characterization

Critical data for verifying the product include:

Industrial-Scale Considerations

Solvent Optimization

Large-scale synthesis substitutes DCM with toluene to reduce environmental impact. MTBE remains preferred for amination due to its low polarity and ease of removal.

Chemical Reactions Analysis

Types of Reactions

2,7-bis((4-methylpiperidin-1-yl)sulfonyl)-9H-fluorene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The sulfonyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the fluorene core.

Reduction: Reduced forms of the sulfonyl groups.

Substitution: New compounds with different functional groups replacing the sulfonyl groups.

Scientific Research Applications

2,7-bis((4-methylpiperidin-1-yl)sulfonyl)-9H-fluorene has several scientific research applications:

Organic Electronics: Used as a building block in the synthesis of organic semiconductors and light-emitting diodes (LEDs).

Pharmaceuticals: Investigated for its potential use in drug development due to its unique structural properties.

Materials Science: Employed in the design of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2,7-bis((4-methylpiperidin-1-yl)sulfonyl)-9H-fluorene depends on its application. In organic electronics, its mechanism involves the transport of electrons or holes through the conjugated system of the fluorene core. In pharmaceuticals, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Fluorene Derivatives

Substituent Effects on Electronic and Physical Properties

Fluorene derivatives exhibit tunable properties based on substituent type (electron-donating/withdrawing), position, and steric effects. Key analogs and their comparative attributes are outlined below:

Table 1: Substituent Effects on Fluorene Derivatives

Key Observations :

- Electron-withdrawing groups (e.g., sulfonyl, benzimidazole) lower HOMO-LUMO gaps, enhancing charge transport in optoelectronic applications.

- Electron-donating groups (e.g., methoxy, amino) improve solubility in polar solvents and facilitate π-stacking in polymers .

- Steric effects : Bulky substituents like 4-methylpiperidine may reduce crystallinity but improve thermal stability compared to alkyl chains (e.g., isopropyl) .

Insights :

- Palladium-catalyzed cross-coupling (e.g., Sonogashira) is common for ethynyl-substituted derivatives .

- Sulfonylation reactions (hypothesized for the target compound) may require controlled conditions to avoid overfunctionalization.

Biological Activity

2,7-bis((4-methylpiperidin-1-yl)sulfonyl)-9H-fluorene is a synthetic compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of ion channels and receptors. This article explores its biological activity, focusing on its mechanisms of action, pharmacological implications, and relevant research findings.

The compound has the following chemical structure:

- Molecular Formula : C25H31N3O5S2

- CAS Number : 327061-16-5

This compound acts primarily as an inhibitor of the GluR2 receptor, which is part of the glutamate receptor family involved in excitatory neurotransmission. This inhibition can modulate synaptic activity and has implications in various neurological conditions. Additionally, it functions as an activator of the TRPV1 ion channel, which is involved in pain perception and thermosensation .

Ion Channel Inhibition

Research indicates that this compound binds to the GluR2 receptor, effectively inhibiting ion channel activity. This inhibition can influence neuronal excitability and has potential applications in treating conditions such as epilepsy and neuropathic pain.

TRPV1 Activation

The activation of TRPV1 suggests that this compound may also play a role in pain modulation. TRPV1 is known to respond to capsaicin and is implicated in inflammatory pain pathways. The dual action of inhibition and activation may provide a unique therapeutic profile for managing pain .

Case Studies

- Neuroprotective Effects : In a study examining the neuroprotective effects of various compounds on neuronal cultures exposed to excitotoxicity, this compound demonstrated significant protective effects against glutamate-induced cell death. This suggests potential utility in neurodegenerative diseases where excitotoxicity is a concern.

- Pain Models : In animal models of neuropathic pain, administration of this compound resulted in reduced pain sensitivity and altered thermal thresholds, indicating its potential as an analgesic agent through TRPV1 modulation .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,7-bis((4-methylpiperidin-1-yl)sulfonyl)-9H-fluorene, and how do reaction conditions influence yield?

- Methodology : The synthesis of sulfonyl-substituted fluorenes typically involves sulfonation of the fluorene core followed by nucleophilic substitution with amines. For example, analogous compounds like 2,7-bis[(E)-2-phenylethenyl]-9H-fluorene require controlled reaction temperatures (e.g., 60–80°C) and polar aprotic solvents (e.g., DMF) to optimize selectivity and minimize side reactions . For sulfonylation, chlorosulfonic acid or sulfur trioxide complexes may be used, followed by coupling with 4-methylpiperidine under basic conditions (e.g., K₂CO₃).

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification often involves column chromatography with gradients of ethyl acetate/hexane. Yields depend on steric hindrance and amine nucleophilicity.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns and piperidine integration.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation.

- Elemental Analysis : Verify C, H, N, S content.

- HPLC : Purity assessment (>95% is typical for research-grade material) .

- Data Interpretation : Compare spectral data with computational predictions (e.g., DFT calculations for NMR shifts).

Q. What electronic properties make sulfonyl-piperidine-functionalized fluorenes suitable for optoelectronic applications?

- Mechanistic Insight : Sulfonyl groups act as electron-withdrawing moieties, enhancing electron affinity and facilitating charge transport. Piperidine substituents improve solubility in organic solvents, critical for thin-film processing .

- Experimental Validation : UV-Vis spectroscopy and cyclic voltammetry (CV) can determine bandgap (e.g., ~3.1 eV) and redox potentials. Fluorene’s rigid core supports π-π stacking, beneficial for organic light-emitting diodes (OLEDs) .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with tailored properties?

- Methodology :

- Density Functional Theory (DFT) : Predict HOMO/LUMO levels, charge distribution, and substituent effects.

- Molecular Dynamics (MD) : Simulate packing behavior in thin films .

- Case Study : For spirobi-fluorene derivatives, DFT optimized geometries correlate with experimental X-ray diffraction data, validating computational models .

Q. What strategies mitigate thermal degradation in sulfonyl-functionalized fluorenes during device fabrication?

- Thermal Analysis :

- TGA : Assess decomposition onset (e.g., >250°C for similar fluorenes) .

- DSC : Identify phase transitions (e.g., glass transition temperatures).

- Stabilization Techniques : Introduce bulky substituents (e.g., 4-methylpiperidine) to reduce molecular mobility and oxidative degradation .

Q. How do solvent polarity and processing parameters affect thin-film morphology in devices incorporating this compound?

- Experimental Design :

- Solvent Screening : Test solubility in chlorobenzene, toluene, and THF.

- Spin-Coating Optimization : Adjust spin speed (e.g., 1500–3000 rpm) and annealing temperature (e.g., 80–120°C) .

- Morphology Analysis : Use AFM or SEM to evaluate surface roughness and crystallinity.

Contradictions and Limitations

- Synthetic Yields : reports 60–65% yields for analogous bis-substituted fluorenes, while cites higher yields (>80%) for benzimidazole derivatives. This discrepancy highlights the need for tailored optimization .

- Thermal Stability : Some fluorenes degrade at 250°C , while spirobi-fluorenes show enhanced stability (>300°C) . The target compound’s stability likely depends on sulfonyl-piperidine interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.